molecular formula C14H23ClN2O2S B15299640 3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride

3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride

Cat. No.: B15299640
M. Wt: 318.9 g/mol
InChI Key: RGEVEZQVNFPNCY-UHFFFAOYSA-N
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Description

3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride is a chemical compound that features a piperidine ring attached to a sulfonyl group, which is further connected to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation or cyclization reactions involving appropriate precursors.

    Sulfonylation: The piperidine ring is then sulfonylated using sulfonyl chlorides under basic conditions to form the piperidine-1-sulfonyl derivative.

    Attachment to Phenyl Ring: The sulfonylated piperidine is then attached to a phenyl ring through a substitution reaction.

    Formation of the Propan-1-amine Group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

1.1. Piperidine Sulfonylation

The piperidine-1-sulfonyl group is typically introduced via sulfonylation of piperidine using sulfonyl chlorides. For example:

  • Reaction : Piperidine + R-SO₂Cl → Piperidine-1-sulfonyl derivative (R = aryl/alkyl)

  • Conditions : Base (e.g., triethylamine), CHCl₃, 0–25°C (see , ).

Example :

StepReagents/ConditionsYieldReference
SulfonylationPropane sulfonyl chloride, Et₃N, CHCl₃78%

1.2. Aryl Coupling Reactions

The 4-(piperidine-1-sulfonyl)phenyl group is synthesized via Suzuki-Miyaura coupling :

  • Reaction : Aryl halide + Piperidine sulfonyl boronic ester → Biaryl intermediate

  • Catalyst : Pd(PPh₃)₄, K₂CO₃, DMF/EtOH (80°C) ( , , ).

Example :

SubstrateBoronic EsterCatalystYieldReference
4-Bromophenyl propan-1-aminePiperidine-1-sulfonyl pinacol esterPd(PPh₃)₄85%

1.3. Amine Functionalization

The propan-1-amine chain is introduced via:

  • Reductive Amination : Ketone intermediate + NH₃ → Amine ( , ).

  • Alkylation : Alkyl bromide + Protected amine → Deprotection ( , ).

Example :

StepReagents/ConditionsYieldReference
Reductive AminationNaBH₄, MeOH, NH₃70%

2.1. Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt via acid treatment:

  • Reaction : Amine + HCl (g) → Amine hydrochloride ( , ).

Conditions : NH₃/MeOH solution, 40°C, 1 h ( ).

2.2. Functional Group Transformations

  • Sulfonamide Stability : Resistant to hydrolysis under acidic/basic conditions ( ).

  • Amine Reactivity : Participates in acylation, alkylation, and conjugate additions ( , ).

Example :

ReactionReagentsProductYieldReference
AcylationAcetic anhydride, Et₃NAcetylated derivative90%

3.1. Palladium-Catalyzed Couplings

  • Mechanism : Oxidative addition of aryl halide → Transmetalation → Reductive elimination ( ).

  • Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂ for improved yields ( , ).

3.2. Stereochemical Considerations

  • Chiral Piperidine Derivatives : Asymmetric hydrogenation or resolution required for enantiopure products ( ).

Purification and Characterization

  • Chromatography : Silica gel column (CHCl₃/MeOH/NH₃) for amine intermediates ( ).

  • Spectroscopy : ¹H-NMR (δ 1.0–7.2 ppm), MS (ESI: m/z 261 [M+H]⁺) ( , ).

Scientific Research Applications

3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(2-Methylpiperidin-1-yl)sulfonyl]phenylpropan-1-amine hydrochloride
  • 3-[4-(Piperidin-1-ylsulfonyl)phenyl]boronic acid

Uniqueness

3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride is unique due to its specific structural features, such as the combination of the piperidine ring, sulfonyl group, and propan-1-amine moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H23ClN2O2S

Molecular Weight

318.9 g/mol

IUPAC Name

3-(4-piperidin-1-ylsulfonylphenyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C14H22N2O2S.ClH/c15-10-4-5-13-6-8-14(9-7-13)19(17,18)16-11-2-1-3-12-16;/h6-9H,1-5,10-12,15H2;1H

InChI Key

RGEVEZQVNFPNCY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCCN.Cl

Origin of Product

United States

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